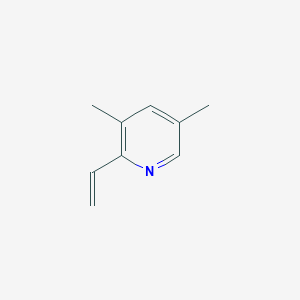

2-乙烯基-3,5-二甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

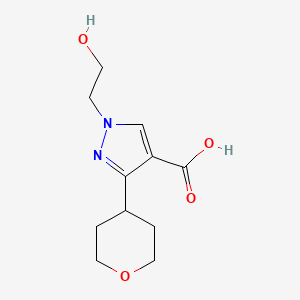

2-Ethenyl-3,5-dimethylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. In the context of the provided papers, while there is no direct study on 2-Ethenyl-3,5-dimethylpyridine, there are several related compounds that have been synthesized and characterized, which can provide insights into the behavior of structurally similar pyridine derivatives.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions that may include the formation of pyrylium salts, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . This compound was synthesized via a two-stage process involving alkene diacylation to form the corresponding pyrylium salt, which was then further reacted to obtain the final product. The synthesis of other pyridine derivatives, such as ethyl 2-pyridinylacetate, also involves multiple steps, including substitution reactions to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, as demonstrated in the structural analysis of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate . The crystal structure reveals details about the conformation of the pyridine ring and the orientation of substituents, which can influence the compound's reactivity and physical properties. Similarly, the molecular structure of other pyridine derivatives has been characterized using spectral methods and quantum chemical calculations .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including cationic polymerization, as investigated with 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . The compound's ability to act as a weak nucleophilic base allows it to substitute nonnucleophilic bases in organic syntheses. Additionally, the reactivity of pyridine derivatives can be influenced by the presence of substituents, as seen in the formation of N-alkylpyridinium salts upon reaction with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. For instance, the presence of hydrogen bonds, as indicated by vibrational analysis, can lead to the formation of dimers in the solid state . The spectroscopic properties, such as UV-Vis absorption and solvatochromic effects, are also influenced by the molecular structure and the nature of substituents . Quantum chemical calculations, including density functional theory (DFT) and atoms in molecules (AIM) theory, are used to evaluate properties like charge transfer, electron density, and interaction energies .

科学研究应用

超分子组装和晶体工程

2-乙烯基-3,5-二甲基吡啶已被指出在超分子组装和晶体工程研究中的作用。对超分子组装的晶体工程研究强调了吡啶衍生物等各种氮杂原子供体分子的重要性,这些分子形成的复合物展示了多样的结构排列。这些组装可以分为宿主-客体系统和无限分子带,展示了该化合物在复杂分子结构的发展中的作用,具有在材料科学和纳米技术中潜在应用(Arora & Pedireddi, 2003)。

分子结构和光谱分析

另一项研究专注于乙基-4-[(2,4-二硝基苯基)-肼甲基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯的合成、分子结构和光谱分析。这项研究通过量子化学计算和振动分析探索了该化合物的性质,强调了其二聚体形成和共振辅助氢键的特性。这些研究有助于更深入地了解吡啶衍生物的分子特性和反应性(Singh et al., 2013)。

催化和氢化反应

研究了吡啶衍生物在催化中的应用,特别是在酮的不对称转移氢化中。从2-乙烯基-3,5-二甲基吡啶衍生的化合物被合成并用作金属配合物中的配体,用于催化应用。这些研究表明这类配合物可以作为转移氢化的活性催化剂,突显了吡啶衍生物在促进化学转化中的潜力(Magubane et al., 2017)。

电光材料和非线性光学

针对基于吡咯供体-受体色团的电光材料的研究包括2-乙烯基-3,5-二甲基吡啶的衍生物。这些研究侧重于合成和表征色团,以应用于非线性光学/电光多层结构。这类材料的开发对于光子技术和设备的进步至关重要(Facchetti et al., 2003)。

光谱和生物活性特性

通过光谱技术和理论分析探索了3,5-双(2,5-二甲基苯基)吡啶的合成和表征,这是3,5-二溴吡啶的新颖衍生物。这项研究提供了关于分子的电子结构、生物活性特性以及在药物化学中的潜在应用的见解(Akram et al., 2020)。

作用机制

安全和危害

属性

IUPAC Name |

2-ethenyl-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOFYQSAONHBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)